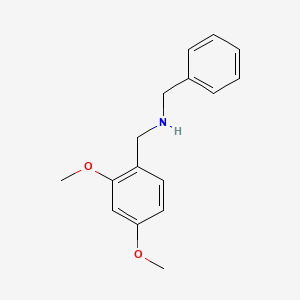

Benzyl-(2,4-dimethoxy-benzyl)-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

N-[(2,4-dimethoxyphenyl)methyl]-1-phenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-18-15-9-8-14(16(10-15)19-2)12-17-11-13-6-4-3-5-7-13/h3-10,17H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUNNRGRUURRZRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CNCC2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354849 | |

| Record name | Benzyl-(2,4-dimethoxy-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83304-60-3 | |

| Record name | Benzyl-(2,4-dimethoxy-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Amine Chemistry and Its Broader Synthetic Utility

Amines are a fundamental class of organic compounds characterized by the presence of a nitrogen atom with a lone pair of electrons. This lone pair makes amines basic and nucleophilic, enabling them to participate in a wide array of chemical reactions. Benzylamines, a subclass of amines, consist of a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH2 group) bonded to a nitrogen atom. wikipedia.org They are common precursors in organic chemistry and are utilized in the industrial production of numerous pharmaceuticals. wikipedia.org

The synthetic utility of benzylamines is extensive. They can serve as a masked form of ammonia (B1221849), where the benzyl group can be removed by hydrogenolysis after N-alkylation. wikipedia.org This strategy is valuable in the construction of complex nitrogen-containing molecules. Benzylamines also react with various electrophiles, such as acetyl chloride to form amides, and participate in cyclization reactions to form heterocyclic compounds like isoquinolines. wikipedia.orgwalisongo.ac.id

N-Benzyl-2,4-dimethoxybenzylamine, with its substituted benzyl group, offers additional advantages. The electron-donating methoxy (B1213986) groups on the benzene ring can influence the reactivity of the amine and the aromatic ring itself. These groups can also enhance the solubility of the compound in polar organic solvents and provide sites for hydrogen bonding, which can be important in directing the stereochemical outcome of reactions or in the binding of the final molecule to a biological target.

Table 1: Physicochemical Properties of N-Benzyl-2,4-dimethoxybenzylamine and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| N-Benzyl-2,4-dimethoxybenzylamine | C16H19NO2 | 257.33 | Contains one benzyl and one 2,4-dimethoxybenzyl group. |

| Benzylamine (B48309) | C7H9N | 107.15 | A simple benzylamine with an unsubstituted benzyl group. sigmaaldrich.com |

| 2,4-Dimethoxybenzylamine (B23717) | C9H13NO2 | 167.21 | Contains a 2,4-dimethoxybenzyl group. chemimpex.com |

| Bis(2,4-dimethoxybenzyl)amine | C18H23NO4 | 317.38 | Contains two 2,4-dimethoxybenzyl groups. nih.gov |

| N,N-Dimethylbenzylamine | C9H13N | 135.21 | A tertiary amine with a benzyl group and two methyl groups. wikipedia.org |

Strategic Importance in the Development of Advanced Chemical Methodologies

The unique structural features of N-Benzyl-2,4-dimethoxybenzylamine make it a strategic component in the development of advanced chemical methodologies. Its substituted aromatic ring can be used to explore and optimize new catalytic reactions. For instance, the electronic properties of the dimethoxybenzyl group can influence the efficiency and selectivity of metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which is a powerful method for forming carbon-nitrogen bonds. mdpi.com

Furthermore, the development of enantioselective reactions is a major focus in modern organic synthesis. Chiral benzylamines are crucial components of many biologically active compounds. nih.gov The synthesis of enantiomerically pure substituted benzylamines often requires the development of new chiral catalysts or auxiliaries. N-Benzyl-2,4-dimethoxybenzylamine and its derivatives can serve as important substrates or building blocks in the development and testing of these new asymmetric methodologies. For example, copper-catalyzed aza-Friedel–Crafts reactions have been developed for the enantioselective synthesis of chiral secondary benzylamines. nih.gov

The 2,4-dimethoxybenzyl group can also function as a protecting group for amines in multi-step syntheses. acs.org Its stability under certain reaction conditions and its selective removal under others make it a valuable tool for synthetic chemists. The development of new protecting group strategies is crucial for the efficient synthesis of complex molecules, and substituted benzylamines like N-Benzyl-2,4-dimethoxybenzylamine can play a significant role in this area.

Historical Development of Synthetic Approaches to Substituted Benzylamines

Reductive Amination Strategies

Reductive amination stands as a cornerstone for the formation of amines, involving the reaction of a carbonyl compound with an amine to form an imine, which is subsequently reduced to the desired amine.

Synthesis from 2,4-Dimethoxybenzaldehyde (B23906) and Benzylamine

A primary and direct route to N-benzyl-2,4-dimethoxybenzylamine is the reductive amination of 2,4-dimethoxybenzaldehyde with benzylamine. This reaction proceeds through the initial formation of an N-(2,4-dimethoxybenzylidene)benzylamine intermediate (an imine or Schiff base), which is then reduced in situ.

The process typically involves mixing the aldehyde and amine, often with a reducing agent present from the start (direct reductive amination) or added after imine formation (indirect reductive amination). ias.ac.in Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. researchgate.netmdma.ch The choice of reducing agent and reaction conditions, such as solvent and temperature, can significantly influence the reaction's efficiency and yield. For instance, using borohydrides in alcoholic solvents like methanol (B129727) or ethanol (B145695) is a common practice. mdma.ch The reaction is often carried out at room temperature or with gentle heating.

Nucleophilic Substitution Approaches

Nucleophilic substitution provides an alternative synthetic avenue, where an amine acts as a nucleophile to displace a leaving group on a suitable benzyl halide precursor.

Amination of 2,4-Dimethoxybenzyl Chloride Precursors

In this approach, benzylamine acts as a nucleophile, attacking the electrophilic carbon of 2,4-dimethoxybenzyl chloride. prepchem.comnih.gov This reaction follows a nucleophilic substitution mechanism, likely S_N2, leading to the formation of N-benzyl-2,4-dimethoxybenzylamine and a chloride salt. The reaction is typically carried out in a suitable solvent, and a base may be added to neutralize the hydrochloric acid generated during the reaction.

The general reaction is: 2,4-Dimethoxybenzyl Chloride + Benzylamine → N-Benzyl-2,4-dimethoxybenzylamine + HCl

The requisite precursor, 2,4-dimethoxybenzyl chloride, is commonly synthesized from 2,4-dimethoxybenzyl alcohol. ijcea.orgmdma.ch A standard method for this transformation is the reaction of the alcohol with a chlorinating agent such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid. ijcea.orgmdma.chprepchem.com

When using thionyl chloride, the reaction is often performed in an inert solvent like methylene (B1212753) chloride at room temperature. prepchem.com The addition of a base, such as 2,4,6-collidine, can be used to neutralize the HCl byproduct. prepchem.com Alternatively, shaking the benzyl alcohol with an excess of concentrated hydrochloric acid can also yield the corresponding benzyl chloride. mdma.ch

The synthesis can be represented as: 2,4-Dimethoxybenzyl Alcohol + SOCl₂ → 2,4-Dimethoxybenzyl Chloride + SO₂ + HCl

Advanced Synthetic Protocols for Benzylamine Derivatives

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient reaction methodologies.

Green Chemistry Methodologies

Green chemistry principles are increasingly being applied to the synthesis of benzylamine derivatives. These approaches aim to reduce waste, use less hazardous chemicals, and improve energy efficiency. For reductive amination, catalytic hydrogenation using heterogeneous catalysts (e.g., Pd/C, Ru/C, Raney Ni) with molecular hydrogen is considered a green method due to its high atom economy, as the only byproduct is water. researchgate.netresearchgate.net

Recent advancements include the use of flow reactors for reductive amination, which offer enhanced mass and heat transfer, leading to higher efficiency and selectivity. researchgate.net Another green approach involves using water as a solvent, which is non-toxic, inexpensive, and environmentally friendly. researchgate.net The use of microwave irradiation has also been explored to accelerate reactions, often leading to higher yields in shorter reaction times. rsc.org For instance, a one-pot, two-step procedure involving N-deprotonation followed by N-alkylation under microwave irradiation has shown to improve yields in the synthesis of N-alkylated amines. rsc.org

Catalytic methods that avoid stoichiometric reagents are also a key focus. For example, the use of benzylamine as a nucleophilic catalyst in water for the synthesis of quinolines highlights its role in promoting green chemical transformations. organic-chemistry.org These advanced protocols offer promising alternatives for the synthesis of N-benzyl-2,4-dimethoxybenzylamine and its analogues with reduced environmental impact.

Data Tables

Table 1: Key Reagents in the Synthesis of N-Benzyl-2,4-dimethoxybenzylamine and Precursors

| Compound Name | Role in Synthesis | CAS Number | Molecular Formula |

| 2,4-Dimethoxybenzaldehyde | Starting material (Reductive Amination) | 613-45-6 | C₉H₁₀O₃ |

| Benzylamine | Starting material (Reductive Amination), Nucleophile (Nucleophilic Substitution) | 100-46-9 | C₇H₉N |

| 2,4-Dimethoxybenzyl alcohol | Precursor to 2,4-Dimethoxybenzyl Chloride | 33544-01-3 | C₉H₁₂O₃ |

| 2,4-Dimethoxybenzyl chloride | Electrophile (Nucleophilic Substitution) | 55791-52-1 | C₉H₁₁ClO₂ |

| Sodium borohydride | Reducing agent | 16940-66-2 | NaBH₄ |

| Thionyl chloride | Chlorinating agent | 7719-09-7 | SOCl₂ |

| N-Benzyl-2,4-dimethoxybenzylamine | Final Product | 5451-93-4 | C₁₆H₁₉NO₂ |

Table 2: Comparison of Synthetic Routes

| Synthetic Route | Key Reactants | Typical Conditions | Advantages | Disadvantages |

| Reductive Amination | 2,4-Dimethoxybenzaldehyde, Benzylamine | Reducing agent (e.g., NaBH₄), Alcoholic solvent, Room temp. | Direct, often one-pot | May require control to avoid over-reduction or side reactions. ias.ac.inmdma.ch |

| Nucleophilic Substitution | 2,4-Dimethoxybenzyl chloride, Benzylamine | Solvent (e.g., DMSO), Optional base | Utilizes readily available starting materials | Precursor synthesis required, may generate HCl byproduct. prepchem.comnih.gov |

Microwave-Assisted Reaction Conditions

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.gov In the synthesis of derivatives involving the 2,4-dimethoxybenzylamine moiety, microwave energy provides efficient and rapid heating.

One notable application involves the reaction of 2,4-dimethoxybenzylamine with substituted triazines. researchgate.net In these syntheses, the reactants are irradiated in a monomode microwave reactor, achieving temperatures of around 150°C in minutes. researchgate.net This rapid heating facilitates the nucleophilic substitution of a chloro-substituent on the triazine ring by the amine. For instance, the reaction of 6-chloro-2,4-bis-(3-pyrazol-1-ylphenylamine)-1,3,5-triazine with 2,4-dimethoxybenzylamine under microwave irradiation for just 5 minutes yields the desired product in significant quantities. researchgate.net This methodology has also been successfully applied in the multi-component synthesis of tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, where the reaction time was drastically reduced from 90 minutes (conventional) to 5 minutes (microwave) while increasing the yield. nih.gov

The use of microwave assistance has also been pivotal in synthesizing N-benzylamide conjugates of non-steroidal anti-inflammatory drugs (NSAIDs) in a three-step process where the final step is a microwave-assisted bimolecular nucleophilic substitution. nih.gov

| Reactants | Conditions | Time | Yield | Reference |

| Aldehyde, Dimedone, 6-Amino-2,4-dimethoxypyrimidine | Glacial Acetic Acid, Microwave | 5 min | 84% | nih.gov |

| Aldehyde, Dimedone, 6-Amino-2,4-dimethoxypyrimidine | Glacial Acetic Acid, Conventional Heating | 90 min | 73% | nih.gov |

| 6-chloro-2,4-bis-(3-pyrazol-1-ylphenylamine)-1,3,5-triazine, 2,4-dimethoxybenzylamine | Microwave, 50W, 150°C | 5 min | 57% | researchgate.net |

Solvent-Free Reaction Environments

Conducting reactions without a solvent medium offers significant environmental and economic advantages, including reduced waste, lower costs, and simplified purification procedures. For the synthesis of N-substituted amines, solvent-free conditions can be particularly effective, especially when coupled with microwave irradiation.

In the synthesis of 2,4-dimethoxybenzylaminotriazines, a solvent-free approach has been successfully demonstrated. researchgate.net An excess of 2,4-dimethoxybenzylamine is used, which serves as both the nucleophile and the reaction medium, as well as a base to neutralize the hydrochloric acid formed during the substitution reaction. researchgate.net This mixture is heated using microwaves, which allows the reaction to proceed to completion rapidly without the need for an additional solvent. researchgate.net This method is not only efficient but also aligns with the principles of green chemistry by minimizing the use of volatile organic compounds. researchgate.net

Catalytic Approaches

Catalysis is central to the efficient synthesis of amines. Modern methods often focus on the direct coupling of precursors under mild conditions, minimizing the number of synthetic steps and the generation of waste products.

Oxidative Coupling Reactions for Imine Precursors

The synthesis of secondary amines such as N-Benzyl-2,4-dimethoxybenzylamine can proceed via a two-step sequence involving the formation of an imine precursor followed by its reduction. The imine, in this case, N-benzylidene(2,4-dimethoxy)benzylamine, is formed from the condensation of 2,4-dimethoxybenzylamine and benzaldehyde. prepchem.com A more direct route to imines is the oxidative coupling of primary amines.

This transformation can be achieved using various catalytic systems. Metal-free organocatalysts, such as salicylic (B10762653) acid derivatives, have been shown to efficiently catalyze the oxidative coupling of benzylamines to the corresponding N-benzylidenebenzylamines in the presence of an oxygen atmosphere. nih.gov Electron-rich derivatives like 4,6-dimethoxysalicylic acid exhibit high catalytic activity. nih.gov The reaction is believed to proceed through a radical pathway, as the addition of a radical scavenger like TEMPO significantly inhibits product formation. nih.gov

Alternatively, metal-based catalysts are widely employed. Numerous systems involving manganese, copper, ruthenium, and gold have been reported for the direct catalytic oxidative coupling of amines to imines. researchgate.net For instance, a NiBDC metal-organic framework has been used as a heterogeneous catalyst for the oxidative coupling of benzylamine, achieving a yield of 92%. researchgate.net The proposed mechanism involves the Ni sites acting as Lewis acids to accept electrons from the amine's nitrogen atom, initiating the catalytic cycle. researchgate.net

| Catalyst System | Oxidant | Key Features | Reference |

| Salicylic Acid Derivatives | O₂ | Metal-free, organocatalytic, eco-friendly. | nih.gov |

| Mn(II)/tert-BuOOH | tert-BuOOH | Utilizes an earth-abundant metal. | researchgate.net |

| Graphene Oxide | None (Microwave) | Oxidant-free, heterogeneous catalyst. | researchgate.net |

| NiBDC MOF | O₂ | Heterogeneous, reusable catalyst with high efficiency. | researchgate.net |

N-Alkylation of Benzyl Alcohols (General Methodologies)

The direct N-alkylation of amines with alcohols is a highly atom-economical method for forming C-N bonds, producing water as the only byproduct. This approach, often termed the "borrowing hydrogen" or "hydrogen autotransfer" strategy, is a powerful method for synthesizing secondary and tertiary amines. nih.gov

The general mechanism involves a metal catalyst that first dehydrogenates the alcohol to form an in situ aldehyde. nih.gov This aldehyde then undergoes condensation with an amine to form an imine intermediate. Finally, the metal-hydride species, which holds the "borrowed" hydrogen, reduces the imine to the final alkylated amine product. nih.gov

A variety of catalytic systems have been developed for this transformation.

Ruthenium Catalysts: Commercially available ruthenium complexes can effectively catalyze the N-alkylation of aromatic amines with benzyl alcohol under mild conditions, with reactions often proceeding at temperatures from 70-110°C. nih.gov

Nickel Catalysts: Heterogeneous nickel catalysts, such as Ni/Al₂O₃–SiO₂, are robust and can be used for the amination of benzyl alcohols with ammonia sources. acs.orgacs.org However, a significant challenge is controlling overalkylation to form secondary amines as byproducts. acs.org

Cobalt Catalysts: Novel cobalt(II) complexes have been shown to catalyze the N-alkylation of anilines with benzyl alcohol at 110°C in toluene, achieving yields between 90-99%. rsc.org

Photocatalytic Systems: A copper–gold mixed photocatalytic system enables the N-alkylation of amines with alcohols to occur at ambient temperature, which is particularly advantageous for thermally unstable substrates. nih.gov

This methodology allows for the direct synthesis of N-Benzyl-2,4-dimethoxybenzylamine by reacting 2,4-dimethoxybenzylamine with benzyl alcohol, or benzylamine with 2,4-dimethoxybenzyl alcohol, in the presence of a suitable catalyst.

| Catalyst | Amine | Alcohol | Conditions | Yield | Reference |

| [Ru]-3 complex | p-Anisidine | Benzyl alcohol | tBuOK, Toluene, 70°C | 85% | nih.gov |

| Co(II) complex | Aniline | Benzyl alcohol | KOH, Toluene, 110°C, 6h | 90-99% | rsc.org |

| Ni/Al₂O₃–SiO₂ | aq. NH₃ | Benzyl alcohol | t-amyl alcohol, 160°C, 18h | Trace (major secondary amine) | acs.org |

| Au-Cu/TiO₂ | Various | Various Alcohols | Light Irradiation, Ambient Temp. | N/A | nih.gov |

Functionality as a Protecting Group Precursor

The 2,4-dimethoxybenzyl group is a critical tool in multistep synthesis, primarily serving as a protecting group for amines and related functionalities. Its electronic properties allow for mild installation and, crucially, selective removal under acidic conditions.

The 2,4-dimethoxybenzyl (DMB) group is an acid-labile protecting group frequently used for the reversible modification of amines, particularly the carboxamide side chains of asparagine and glutamine in peptide synthesis. wustl.edubachem.com Its introduction can prevent aggregation during solid-phase peptide synthesis (SPPS), thereby facilitating the elongation of the peptide chain. bachem.com The DMB group is also employed to protect sulfamate (B1201201) functional groups. rsc.org In this context, both sulfamate protons can be replaced by DMB groups, creating an N-protected sulfamate that is stable to oxidizing and reducing agents, as well as bases and nucleophiles, rendering it suitable for use in multi-step synthetic sequences. rsc.org

The DMB derivatives of amino acids are often crystalline solids. wustl.edu For example, they can be prepared through the reaction of 2,4-dimethoxybenzylamine with the appropriate amino acid derivative in the presence of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC). wustl.edu The stability of the DMB-protected group under various conditions, coupled with its specific lability to acid, makes it a more versatile alternative to other protecting groups in complex syntheses. rsc.org

The removal of the DMB protecting group is most commonly achieved under acidic conditions. Reagents such as trifluoroacetic acid (TFA) or anhydrous hydrogen fluoride (B91410) (HF) are effective for cleaving the DMB group from the protected nitrogen atom to yield the free amine or amide. wustl.edursc.org For N-diprotected sulfamates, deprotection with 10% TFA in dichloromethane (B109758) can be achieved quantitatively at room temperature within two hours. rsc.org

The deprotection mechanism proceeds via protonation of the protected nitrogen or an associated atom, followed by the formation of a stable 2,4-dimethoxybenzyl carbocation. This carbocation is stabilized by the electron-donating methoxy (B1213986) groups on the aromatic ring. Attempts to remove benzyl-type protecting groups using other methods, such as catalytic hydrogenation (e.g., H2/Pd-C) or oxidation with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN), are often unsuccessful or lead to complex mixtures, especially when other sensitive functional groups are present. clockss.orgresearchgate.net

The electronic properties of the benzyl group are paramount to the success and selectivity of the debenzylation process. The two electron-donating methoxy groups at the ortho and para positions of the DMB group play a crucial role. They stabilize the incipient benzylic carbocation formed during acid-catalyzed cleavage through resonance. This stabilization lowers the activation energy for the cleavage, allowing the deprotection to occur under milder acidic conditions compared to an unsubstituted benzyl or even a p-methoxybenzyl (PMB) group. clockss.orgbme.hu

Research on the debenzylation of DMB-protected 1,3-diazaoxindoles highlights this electronic influence. bme.hu In one study, the DMB group could only be removed with triflic acid from a C(5)-isopropylidene-substituted derivative, while the C(5)-unsubstituted analogue remained intact under the same conditions. bme.hu This difference in reactivity was attributed to electronic effects within the substrate. Quantum chemical calculations suggested that the deprotection proceeds from a doubly protonated molecule, and the substitution pattern influences the energetics of reaching the necessary transition state. bme.hu Similarly, when comparing the oxidative cleavage of a 3,4-dimethoxybenzyl (3,4-DMB) group and a p-methoxybenzyl (PMB) group within the same molecule, the 3,4-DMB group, having a higher electron density, was found to be deprotected preferentially. clockss.org

Mechanistic Studies of DMB Deprotection

Participation in Multicomponent Reactions (MCRs) and Complex Cascade Sequences

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. 2,4-Dimethoxybenzylamine is a valuable component in several important MCRs.

2,4-Dimethoxybenzylamine frequently serves as the amine component in the Ugi four-component reaction (U-4CR). nih.govorganic-chemistry.org The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide product. wikipedia.org The reaction is highly convergent and atom-economical, making it a cornerstone of combinatorial chemistry and drug discovery for creating libraries of peptidomimetics. organic-chemistry.org

The general mechanism involves the initial formation of an imine from the aldehyde and 2,4-dimethoxybenzylamine. organic-chemistry.orgwikipedia.org This imine is then protonated by the carboxylic acid, forming an iminium ion. The isocyanide undergoes nucleophilic attack on the iminium ion, followed by a subsequent attack of the carboxylate anion, which ultimately rearranges via an intramolecular acyl transfer (the Mumm rearrangement) to yield the stable bis-amide product. wikipedia.org

The use of 2,4-dimethoxybenzylamine in Ugi reactions has been applied to the synthesis of numerous complex molecules, including:

Polyoxins and Nikkomycins : In the synthesis of these nucleoside antibiotics, 2,4-dimethoxybenzylamine was used alongside a protected uridine-5'-aldehyde, an isoxazolecarboxylic acid derivative, and a convertible isonitrile. The DMB group was later removed under acidic hydrolysis. nih.govnih.gov

Cyclic Peptidomimetics : Ugi reactions employing 2,4-dimethoxybenzylamine have been used to create N-alkylated pentapeptides, which are precursors for macrocyclization to form biologically active cyclic peptides. The DMB group is readily cleaved post-cyclization with TFA. nih.gov

Trisubstituted Oxazoles : 2,4-dimethoxybenzylamine can act as an ammonia equivalent in a tandem Ugi/Robinson-Gabriel reaction sequence. The initial Ugi product undergoes a debenzylation/cyclodehydration protocol to form the oxazole (B20620) ring system. nih.govsigmaaldrich.com

Table 1: Examples of Ugi Reactions Involving 2,4-Dimethoxybenzylamine

| Aldehyde Component | Carboxylic Acid Component | Isocyanide Component | Resulting Scaffold/Product | Citation(s) |

| Uridine-5'-aldehyde (protected) | Isoxazolecarboxylic acid derivative | Convertible isonitrile | Uracil polyoxin (B77205) C (UPOC) methyl ester | nih.govnih.gov |

| Various aldehydes | Dipeptide acids | Various isocyanides | N-alkylated pentapeptides (cyclic peptide precursors) | nih.gov |

| Phenylglyoxal | Various carboxylic acids | Various isocyanides | 2,4,5-Trisubstituted oxazoles | nih.govsigmaaldrich.com |

Formation of Derivative Structures

N-Benzyl-2,4-dimethoxybenzylamine itself is a derivative formed from 2,4-dimethoxybenzylamine. The synthesis of such secondary amines and other related structures is often achieved through standard organic transformations. A common method for preparing N-benzyl derivatives is reductive amination, which involves the reaction of a primary amine with an aldehyde or ketone to form an imine, followed by reduction of the imine to the corresponding amine. researchgate.net

For instance, N-benzyl derivatives of various phenethylamines have been prepared via reductive amination in the presence of a suitable reducing agent like sodium cyanoborohydride (NaBH₃CN). researchgate.net This methodology can be applied to synthesize a wide array of N-substituted benzylamines, where the substituents on either benzyl group can be varied to fine-tune the molecule's properties. researchgate.netnih.gov

The synthesis of 2,4-dimethoxybenzylamine itself can be accomplished via several routes, including the reduction of 2,4-dimethoxybenzonitrile or 2,4-dimethoxybenzaldoxime. wustl.edusigmaaldrich.com A two-step industrial method involves the chloromethylation of m-dimethoxybenzene followed by an amination reaction with urotropine. google.com The resulting primary amine is a versatile building block for further derivatization.

Table 2: Synthesis of N-Benzylamine Derivatives

| Amine Precursor | Carbonyl Precursor | Reducing Agent | Product | Citation(s) |

| 4-Bromo-2,5-dimethoxyphenethylamine | Benzaldehyde | NaBH₃CN | N-Benzyl-4-bromo-2,5-dimethoxyphenethylamine | researchgate.net |

| 4-Bromo-2,5-dimethoxyphenethylamine | 3-Coumaranone | NaBH₃CN | N-(2,3-Dihydrobenzofuran-3-yl)-4-bromo-2,5-dimethoxyphenethylamine | researchgate.net |

| 2,4-Dimethoxybenzylamine | Benzaldehyde | Not specified | N-Benzyl-2,4-dimethoxybenzylamine | General Method |

Advanced Spectroscopic and Computational Characterization of N Benzyl 2,4 Dimethoxybenzylamine and Analogues

Quantum Chemical Studies (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the electronic structure of many-body systems. It is widely used to predict a variety of molecular properties, including equilibrium geometries, vibrational frequencies, electronic properties, and reactivity, offering a balance between accuracy and computational cost. For molecules like N-Benzyl-2,4-dimethoxybenzylamine, DFT calculations can elucidate complex structural and electronic characteristics that are difficult to explore through experimental means alone.

Geometric Structure Optimization and Conformational Analysis

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometric structure optimization. For a flexible molecule like N-Benzyl-2,4-dimethoxybenzylamine, which has several rotatable single bonds, a conformational analysis is crucial to identify the various low-energy conformers and the global minimum energy structure.

Studies on similar molecules, such as N-benzyl-N-(furan-2-ylmethyl) acetamide, demonstrate that a combination of DFT calculations and NMR spectroscopy can effectively map the conformational landscape. researchgate.net This analysis reveals the presence of multiple stable conformations and the energy barriers for interconversion between them. researchgate.net For N-Benzyl-2,4-dimethoxybenzylamine, the rotation around the C-N bonds and the bonds connecting the benzyl (B1604629) and dimethoxybenzyl groups to the nitrogen atom would lead to several potential conformers. DFT calculations can predict the relative energies of these conformers, their structural parameters (bond lengths and angles), and their population distribution at a given temperature.

Table 1: Hypothetical Relative Energies and Key Dihedral Angles of N-Benzyl-2,4-dimethoxybenzylamine Conformers (Note: This table is illustrative, showing the type of data generated from a DFT conformational analysis.)

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle 1 (C-C-N-C) (°) | Dihedral Angle 2 (C-N-C-C) (°) | Population (%) |

|---|---|---|---|---|

| Conf-1 (Global Minimum) | 0.00 | -178.5 | 65.2 | 45.3 |

| Conf-2 | 0.85 | 68.1 | 175.8 | 21.1 |

| Conf-3 | 1.20 | -70.3 | -179.0 | 13.5 |

| Conf-4 | 1.55 | 179.2 | -72.4 | 8.7 |

Vibrational Frequencies and Spectroscopic Correlation (FT-IR, NMR)

DFT calculations are highly effective in predicting vibrational frequencies, which can be directly correlated with experimental Fourier Transform Infrared (FT-IR) and Raman spectra. The computed vibrational modes allow for a precise assignment of the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. For instance, in studies of benznidazole, which contains a benzyl group, DFT calculations have been used to assign the vibrational modes of the monomer and dimer forms, clarifying the effects of intermolecular hydrogen bonding. nih.gov A similar approach for N-Benzyl-2,4-dimethoxybenzylamine would help in assigning the characteristic vibrations of the C-N, C-O, N-H, and aromatic C-H bonds.

Furthermore, theoretical calculations can predict NMR chemical shifts (¹H and ¹³C). By comparing the calculated shifts for different conformers with experimental data, it is possible to confirm the dominant conformations in solution. researchgate.net This correlation is invaluable for understanding the dynamic behavior of the molecule. researchgate.net

Table 2: Illustrative Correlation of Calculated and Experimental Vibrational Frequencies for a Benzylamine (B48309) Derivative (Note: This table demonstrates how theoretical data is correlated with experimental spectra, modeled after findings for similar compounds like benznidazole.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental FT-IR Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N-H) | 3350 | 3345 | N-H stretching |

| ν(C-H) aromatic | 3065 | 3060 | Aromatic C-H stretching |

| ν(C-H) CH₂ | 2930 | 2925 | Methylene (B1212753) C-H asymmetric stretching |

| ν(C=C) aromatic | 1605 | 1608 | Aromatic ring C=C stretching |

| ν(C-O-C) | 1250 | 1248 | Aryl-ether C-O asymmetric stretching |

| ν(C-N) | 1210 | 1205 | C-N stretching |

Electronic Properties and Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is a fundamental concept for describing chemical reactivity. numberanalytics.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in many chemical reactions. libretexts.orgwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests high polarizability and chemical reactivity. ajchem-a.com

For N-Benzyl-2,4-dimethoxybenzylamine, the HOMO is expected to be localized primarily on the electron-rich 2,4-dimethoxybenzyl ring and the nitrogen atom, while the LUMO may be distributed over the unsubstituted benzyl ring. DFT calculations can provide precise energies of these orbitals and visualize their spatial distribution. This information is vital for predicting how the molecule will interact with other reagents.

Table 3: Typical Calculated Electronic Properties from a DFT Analysis

| Parameter | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -5.85 | Energy of the highest occupied molecular orbital |

| LUMO Energy | -0.95 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (ΔE) | 4.90 | Indicator of chemical stability and reactivity |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution in a molecule. ajchem-a.com It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an MEP map, regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack.

For N-Benzyl-2,4-dimethoxybenzylamine, the MEP surface would likely show significant negative potential around the nitrogen atom and the oxygen atoms of the methoxy (B1213986) groups due to the presence of lone pairs of electrons. These sites would be the primary centers for hydrogen bonding and interaction with electrophiles. The aromatic rings would show a more complex potential distribution, influenced by the substituents.

Theoretical Insights into Tautomerism and Isomer Stability

DFT calculations are also employed to investigate the relative stabilities of different isomers and tautomers. researchgate.net Tautomers are isomers that differ in the position of a proton and a double bond. While amine tautomerism is less common than keto-enol tautomerism, computational methods can explore the possibility and energetics of such transformations. More relevant for this molecule would be the analysis of constitutional isomers, such as N-Benzyl-3,4-dimethoxybenzylamine or other positional isomers. DFT can accurately predict which isomer is the most stable by calculating their ground-state energies. researchgate.net These studies often consider the influence of solvent, as the relative stability of isomers can change in different environments. researchgate.net

Prediction of Nonlinear Optical (NLO) Properties

Molecules with extensive π-conjugated systems and significant charge asymmetry can exhibit nonlinear optical (NLO) properties, which are of interest for applications in optoelectronics and telecommunications. journaleras.com DFT is a reliable method for predicting the NLO response of a molecule by calculating the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). scielo.org.mxphyschemres.org

N-Benzyl-2,4-dimethoxybenzylamine possesses features conducive to NLO activity: two aromatic rings (π-systems) and electron-donating groups (methoxy and amine functionalities). The molecule has an intramolecular charge-transfer character, which can lead to a large β value. Theoretical calculations can quantify these properties and compare them to reference materials like urea (B33335) to assess their potential as NLO materials. ajchem-a.com

Table 4: Illustrative Calculated Nonlinear Optical (NLO) Properties (Note: This table shows typical NLO parameters calculated via DFT. Urea is a standard reference compound in NLO studies.)

| Parameter | N-Benzyl-2,4-dimethoxybenzylamine (Hypothetical) | Urea (Reference) | Unit |

|---|---|---|---|

| μ (Dipole Moment) | 2.15 | 1.37 | Debye |

| α (Mean Polarizability) | 32.5 x 10⁻²⁴ | 3.83 x 10⁻²⁴ | esu |

| β (First Hyperpolarizability) | 15.8 x 10⁻³⁰ | 0.37 x 10⁻³⁰ | esu |

Computational Elucidation of Reaction Mechanisms

Computational chemistry serves as a powerful tool to unravel the intricate details of chemical reactions. For the formation of N-benzyl-2,4-dimethoxybenzylamine, which typically proceeds via the reductive amination of 2,4-dimethoxybenzaldehyde (B23906) with benzylamine, computational studies can map out the entire reaction landscape. This process generally involves two key steps: the formation of an imine intermediate followed by its subsequent reduction. tandfonline.com

A critical aspect of understanding a reaction mechanism is the identification and characterization of its transition states. A transition state represents the highest energy point along the reaction coordinate between a reactant and a product. The energy difference between the reactants and the transition state is known as the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction rate.

Table 1: Representative Energy Barriers for Steps in Analogous Reductive Amination Reactions

| Reaction Step | Reactants | Product | Catalyst/Method | Calculated Activation Energy (kcal/mol) |

| Imine Formation | Benzaldehyde (B42025) + Benzylamine | N-Benzylidenebenzylamine | DFT/B3LYP | ~15-25 |

| Imine Reduction | N-Benzylidenebenzylamine + H₂ | N-Benzylbenzylamine | Ni-based catalyst (DFT) | ~10-20 (H₂ metathesis as RDS) |

Note: The data in this table are representative values from computational studies on analogous systems and are intended to illustrate the type of information obtained from transition state calculations. Specific values for N-Benzyl-2,4-dimethoxybenzylamine would require a dedicated computational study.

Reaction pathway analysis involves mapping the energetic profile of a reaction as it progresses from reactants to products, passing through intermediates and transition states. This analysis provides a detailed narrative of the chemical transformation.

The synthesis of a secondary amine, such as N-benzyl-2,4-dimethoxybenzylamine, from an aldehyde and a primary amine follows a well-established pathway. tandfonline.comresearchgate.net

Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the primary amine (benzylamine) on the carbonyl carbon of the aldehyde (2,4-dimethoxybenzaldehyde). This leads to the formation of a tetrahedral intermediate known as a hemiaminal or carbinolamine.

Dehydration: The hemiaminal is typically unstable and undergoes dehydration (loss of a water molecule) to form an imine (specifically, an N-substituted imine or Schiff base). This step is often acid-catalyzed. tandfonline.com

Reduction: The final step is the reduction of the C=N double bond of the imine to a single bond, yielding the secondary amine. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) or through catalytic hydrogenation. youtube.comias.ac.in

Advanced Bonding Analysis Techniques (e.g., Natural Bonding Orbital - NBO)

Natural Bonding Orbital (NBO) analysis is a computational technique that provides a detailed picture of the electron distribution in a molecule, translating complex wavefunctions into the familiar language of Lewis structures, including bonds, lone pairs, and delocalization effects. uni-muenchen.demdpi.comjoaquinbarroso.com It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs, which are key to understanding chemical bonding, hyperconjugation, and resonance. wisc.edu

In the context of N-benzyl-2,4-dimethoxybenzylamine, NBO analysis can elucidate several key features:

Hybridization and Bond Strength: It can determine the hybridization of atomic orbitals involved in forming sigma and pi bonds, providing insight into bond strengths and geometries.

Electron Delocalization: NBO analysis quantifies the delocalization of electron density from filled lone pair orbitals (e.g., on the nitrogen and oxygen atoms) into empty anti-bonding orbitals of adjacent bonds (e.g., σ* or π* orbitals). These donor-acceptor interactions, often referred to as hyperconjugation, stabilize the molecule. For example, the interaction between a nitrogen lone pair (n_N) and an adjacent anti-bonding sigma orbital (σ*) can be quantified. wisc.edu

Steric and Electronic Effects of Substituents: The methoxy groups on the benzene (B151609) ring have a significant electronic effect due to the lone pairs on the oxygen atoms. NBO analysis can quantify the donation of electron density from these lone pairs into the π-system of the aromatic ring, explaining their activating and directing effects in electrophilic aromatic substitution.

While a specific NBO analysis of N-benzyl-2,4-dimethoxybenzylamine is not present in the searched literature, studies on similar molecules, such as substituted anilines and benzylamines, provide a framework for what to expect. nih.gov The analysis would reveal significant delocalization from the nitrogen lone pair and the oxygen lone pairs of the methoxy groups into the aromatic rings.

Table 2: Representative NBO Analysis Data for a Substituted Benzylamine Analogue

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Description |

| LP (1) N | σ* (C_aryl - C_benzyl) | ~ 5-10 | Hyperconjugation from Nitrogen lone pair |

| LP (1) O (methoxy) | π* (C_aryl - C_aryl) | ~ 15-25 | Resonance effect of the methoxy group |

| π (C_aryl - C_aryl) | π* (C_aryl - C_aryl) | ~ 20-30 | Aromatic delocalization |

Note: This table presents hypothetical but representative data for an analogous molecule to illustrate the outputs of an NBO analysis. LP denotes a lone pair, σ and π* denote anti-bonding orbitals, and E(2) is the second-order perturbation theory energy of the donor-acceptor interaction. researchgate.net*

Strategic Applications of N Benzyl 2,4 Dimethoxybenzylamine in Specialized Organic Synthesis Research

Role in Total Synthesis of Complex Natural Products and Analogues

N-Benzyl-2,4-dimethoxybenzylamine has proven instrumental in the total synthesis of several intricate natural products and their analogues, demonstrating its value in constructing key structural motifs.

Contributions to (-)-Muraymycin D2 Synthesis

The total synthesis of (-)-Muraymycin D2, a potent antibacterial nucleoside natural product, represents a significant achievement in organic chemistry. A key step in this synthesis involves a late-stage Ugi four-component reaction (U4CR). acs.orgnih.gov In this reaction, 2,4-dimethoxybenzylamine (B23717) is utilized as the amine component. acs.orgnih.gov The convergence and efficiency of the Ugi reaction allow for the assembly of the complex muraymycin skeleton from several fragments at a late stage, a strategy that also provides a straightforward path to various analogues by simply modifying the individual components. acs.orgnih.gov

Precursor for Uracil Polyoxin (B77205) C Analogues

N-Benzyl-2,4-dimethoxybenzylamine also serves as a valuable precursor in the synthesis of analogues of Uracil Polyoxin C (UPOC), a component of a family of peptidyl nucleoside antibiotics that inhibit chitin (B13524) synthase. chemicalbook.comsigmaaldrich.comnih.gov The synthesis of amide derivatives of UPOC methyl ester has been achieved through a two-step process that employs the Ugi reaction, where 2,4-dimethoxybenzylamine can function as the amine input. chemicalbook.comsigmaaldrich.com This approach facilitates the creation of a library of substrate mimics designed to probe the active site of chitin synthase, potentially leading to the development of new antifungal agents. nih.gov

Intermediate in Benzyltetrahydroisoquinoline Alkaloid Synthesis

Benzyltetrahydroisoquinoline (BTHIQ) alkaloids are a large and diverse class of natural products with a wide range of pharmacological activities. nih.gov While direct use of N-benzyl-2,4-dimethoxybenzylamine is not explicitly detailed in all BTHIQ syntheses, the core structure is assembled from substituted phenethylamines and phenylacetic acids. The 2,4-dimethoxybenzyl motif is a common substitution pattern in this class of alkaloids. The synthesis of these complex molecules often involves the formation of an amide bond followed by a Pictet-Spengler or Bischler-Napieralski reaction to construct the tetrahydroisoquinoline core. The benzyl (B1604629) group serves as a protecting group or a key substituent influencing the biological activity of the final product. nih.gov

Design and Development of Novel Synthetic Reagents and Intermediates

Beyond its application in the synthesis of specific natural products, N-benzyl-2,4-dimethoxybenzylamine is a valuable tool in the development of new synthetic methods and reagents.

Ammonia (B1221849) Equivalents in Multicomponent Reactions

In the context of multicomponent reactions, such as the Ugi reaction, 2,4-dimethoxybenzylamine can serve as a practical ammonia equivalent. chemicalbook.comsigmaaldrich.com The 2,4-dimethoxybenzyl group is readily cleavable under various conditions, allowing for the unmasking of a primary amine at a later stage in the synthetic sequence. This strategy is particularly useful in the synthesis of 2,4,5-trisubstituted oxazoles through a tandem Ugi/Robinson-Gabriel reaction sequence. chemicalbook.comsigmaaldrich.com

Scaffolds for Amide Bond and Heterocycle Formation

The structural framework of N-benzyl-2,4-dimethoxybenzylamine makes it a suitable scaffold for the construction of various nitrogen-containing compounds. Its primary amine functionality readily participates in amide bond formation with a wide range of carboxylic acids. Furthermore, this amine can be a key building block in the synthesis of various heterocyclic systems. nih.gov The benzyl and dimethoxybenzyl groups can be strategically chosen to influence the reactivity and solubility of intermediates or can be removed at a later stage to reveal the desired final product.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| N-Benzyl-2,4-dimethoxybenzylamine | 20781-20-8 | C9H13NO2 | 167.21 |

| (-)-Muraymycin D2 | Not Available | C28H43N7O12 | Not Available |

| Uracil Polyoxin C | Not Available | C9H13N3O6 | Not Available |

| Benzyltetrahydroisoquinoline | 20781-20-8 | C16H17N | 223.31 |

| 2,4,5-trisubstituted oxazole (B20620) | Not Available | Not Available | Not Available |

| N-benzyl-2,4-dinitrobenzenesulfonamide | 57620-22-1 | C13H11N3O6S | 337.31 |

Investigations in Catalysis and Organocatalysis

The unique structural features of N-benzyl-2,4-dimethoxybenzylamine, particularly the presence of a secondary amine and two distinct electronically rich benzyl groups, have prompted investigations into its potential applications in the fields of catalysis and organocatalysis. Research in this area often focuses on leveraging the nitrogen atom's nucleophilicity and its ability to coordinate with metal centers, as well as the steric and electronic influence of the benzyl and dimethoxybenzyl moieties.

Ligand Design and Catalyst Modification Studies

The design of effective ligands is a cornerstone of modern catalysis, and N-benzyl-2,4-dimethoxybenzylamine serves as a versatile scaffold for such endeavors. The amine functionality provides a key coordination site for transition metals, while the benzyl and 2,4-dimethoxybenzyl groups can be systematically modified to fine-tune the steric and electronic properties of the resulting metal complexes.

Research into related N-benzyl substituted compounds has demonstrated the profound impact of these modifications on catalytic activity and selectivity. For instance, studies on N-benzyl substituted phenethylamine (B48288) derivatives as 5-HT2A/2C receptor agonists have shown that substitutions on the N-benzyl ring significantly influence binding affinity and receptor selectivity. nih.gov Small changes to substituents on the benzyl group can have a substantial effect on the ligand's interactions, a principle that is directly applicable to the design of catalysts. nih.gov In one study, various substituents were examined at the 2'-position of the N-benzyl group to probe the requirements for optimal affinity, revealing that even minor alterations could dramatically impact the compound's properties. nih.gov

While direct studies on N-benzyl-2,4-dimethoxybenzylamine as a ligand are not extensively documented in publicly available literature, research on analogous systems provides valuable insights. For example, the synthesis and characterization of metal complexes with ligands such as 2-chloro-N,N-dimethylbenzylamine have shown that these types of ligands can coordinate with metals like molybdenum and tungsten. In such cases, the benzylamine (B48309) derivative acts as a monodentate ligand, coordinating with the metal through the nitrogen atom.

The exploration of Schiff base derivatives of related benzylamines further underscores the potential in ligand design. Metal complexes of Schiff bases derived from substituted benzaldehydes and various amines have been shown to exhibit significant catalytic activity in processes like organic transformations and polymerization reactions. nih.gov The structural and electronic properties, influenced by substituents on the aromatic rings, are key to their function. nih.gov

Future research in this area could focus on synthesizing and characterizing transition metal complexes of N-benzyl-2,4-dimethoxybenzylamine and evaluating their catalytic efficacy in a range of organic reactions, such as cross-coupling reactions, hydrogenations, and asymmetric synthesis. The data from such studies would be invaluable in establishing structure-activity relationships and for the rational design of new, highly efficient catalysts.

Material Science Applications of Derivatives (Research Perspective)

From a research perspective, derivatives of N-benzyl-2,4-dimethoxybenzylamine hold considerable promise for the development of novel functional materials. The inherent structural motifs of this compound, including aromatic rings capable of π-π stacking and a secondary amine that can participate in hydrogen bonding or be readily functionalized, make it an attractive building block for supramolecular assemblies and polymers.

Investigations into the self-assembly of derivatives of N-benzylamines have revealed their potential in creating structured nanomaterials. For example, research on amphiphilic N-benzyl 1,4-dihydropyridine (B1200194) derivatives has demonstrated their ability to self-assemble into nanoparticles and liposomes. mdpi.com The introduction of an N-benzyl substituent was found to significantly increase the mean molecular area in monolayer studies, highlighting the role of the benzyl group in directing the assembly process. mdpi.com These self-assembled structures have potential applications in drug delivery and gene therapy. mdpi.com

Furthermore, the principles of polymerization-induced self-assembly (PISA) have been applied to benzyl-containing monomers to create a variety of nano-objects, such as spheres, worms, and vesicles. rsc.orgresearchgate.net For instance, the RAFT dispersion polymerization of benzyl methacrylate (B99206) can be controlled to produce diblock copolymer nanoparticles with predictable morphologies. rsc.org These materials have potential applications in areas such as coatings, adhesives, and as Pickering emulsifiers.

The table below outlines research findings on the self-assembly of N-benzyl derivatives, providing a perspective on the potential material science applications of materials derived from N-benzyl-2,4-dimethoxybenzylamine.

| Derivative Class | Monomer/Precursor | Self-Assembly Method | Resulting Morphology | Potential Application | Reference |

| N-Benzyl 1,4-Dihydropyridines | Dodecyl acetoacetate, benzaldehyde (B42025), phenylmethanamine hydrochloride | Ethanol (B145695) Injection | Nanoparticles, Liposomes | Drug/Gene Delivery | mdpi.com |

| Poly(lauryl methacrylate)-b-poly(benzyl methacrylate) | Lauryl methacrylate, Benzyl methacrylate | RAFT Dispersion Polymerization | Spheres, Worms, Vesicles | Coatings, Emulsifiers | rsc.org |

| Poly(lauryl methacrylate)-b-poly(benzyl methacrylate) | Lauryl methacrylate, Benzyl methacrylate | ATRP and Post-Polymerization Transfer | Spheres, Worms, Vesicles | Temperature-Responsive Materials | researchgate.net |

| Poly(N-2-(methacryloyloxy) ethyl pyrrolidone)-b-poly(benzyl methacrylate) | N-2-(methacryloyloxy) ethyl pyrrolidone, Benzyl methacrylate | RAFT-mediated Dispersion Polymerization | Micelles, Vesicles | Emulsifiers | nih.gov |

Future research could explore the synthesis of polymers incorporating the N-benzyl-2,4-dimethoxybenzylamine moiety. The presence of the dimethoxy-substituted ring could introduce additional favorable properties, such as enhanced solubility or specific interactions, leading to materials with unique optical, electronic, or self-healing capabilities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Benzyl-(2,4-dimethoxy-benzyl)-amine, and how can reaction conditions be optimized for improved yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. A validated approach involves using allyl tributyl stannane as a key reagent (similar to Entries 6a, 6b in ). For example:

- Step 1 : React 2,4-dimethoxybenzyl chloride with benzylamine in the presence of a base (e.g., triethylamine, TEA) in anhydrous THF at 0–5°C.

- Step 2 : Purify via flash chromatography (hexane/ethyl acetate gradient) to isolate the product.

- Yield Optimization : Adjust stoichiometry (1:1.2 amine:electrophile ratio) and extend reaction time to 24 hours under nitrogen .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Key signals include aromatic protons (δ 6.5–7.2 ppm for dimethoxybenzyl and benzyl groups) and methoxy groups (δ ~3.8 ppm). Compare with data in for analogous structures .

- HRMS : Confirm molecular ion [M+H]+ with <2 ppm error.

- Melting Point : Determine purity (e.g., mp 92–95°C if crystalline, as in ) .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy group position) impact the compound’s reactivity or biological activity?

- Methodological Answer :

- Comparative Studies : Synthesize analogs (e.g., 3,4-dimethoxy vs. 2,4-dimethoxy substitution) and evaluate via:

- Kinetic Assays : Measure reaction rates in SN2 substitutions.

- Biological Screening : Test inhibitory activity against enzymes (e.g., notes similar benzamides modulate receptor activity).

- Data Interpretation : Use DFT calculations (as in ) to model electronic effects of substituents on amine basicity .

Q. What strategies resolve contradictions in reported biological activity of this compound derivatives?

- Methodological Answer :

- Reproducibility Checks : Replicate assays under standardized conditions (pH 7.4, 37°C).

- Meta-Analysis : Compare datasets from multiple studies (e.g., vs. 5) to identify confounding variables (e.g., solvent polarity, cell line differences).

- Structural Confirmation : Re-characterize disputed compounds via X-ray crystallography (as in ) to verify regiochemistry .

Q. How can enantioselective synthesis of this compound be achieved for chiral pharmacology studies?

- Methodological Answer :

- Catalytic Asymmetric Amination : Use chiral catalysts (e.g., BINAP-Pd complexes, as in ) to induce enantioselectivity.

- Resolution Techniques : Employ chiral HPLC or enzymatic resolution (lipases) to separate enantiomers.

- Validation : Confirm enantiomeric excess (ee) via circular dichroism (CD) spectroscopy .

Safety and Experimental Design

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.